1H-Imidazole-5-carbonitrile, 2-amino-
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Overview
Description
1H-Imidazole-5-carbonitrile, 2-amino- is a heterocyclic organic compound that features an imidazole ring with an amino group at the second position and a nitrile group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-5-carbonitrile, 2-amino- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a suitable catalyst, such as nickel, can lead to the formation of the imidazole ring. The reaction conditions typically involve mild temperatures and the presence of a dehydrating agent to facilitate cyclization .
Industrial Production Methods: Industrial production of 1H-Imidazole-5-carbonitrile, 2-amino- often involves multi-step processes that ensure high yield and purity. These processes may include the use of advanced catalysts and optimized reaction conditions to achieve efficient synthesis. The scalability of these methods is crucial for commercial applications, particularly in the pharmaceutical and agrochemical industries.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-5-carbonitrile, 2-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
1H-Imidazole-5-carbonitrile, 2-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1H-Imidazole-5-carbonitrile, 2-amino- involves its interaction with specific molecular targets. The amino group at the second position can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
- 4-Amino-1H-imidazole-5-carbonitrile
- 2-Amino-1H-benzimidazole-5-carbonitrile
- 5-Amino-1H-imidazole-4-carbonitrile
Comparison: 1H-Imidazole-5-carbonitrile, 2-amino- is unique due to the specific positioning of its amino and nitrile groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C4H4N4 |
---|---|
Molecular Weight |
108.10 g/mol |
IUPAC Name |
2-amino-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C4H4N4/c5-1-3-2-7-4(6)8-3/h2H,(H3,6,7,8) |
InChI Key |
CBCSYXRYPIUWPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)N)C#N |
Origin of Product |
United States |
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